Thiazolo[4,5-c]quinolin-2-amine
Overview
Description
Thiazolo[4,5-c]quinolin-2-amine is a chemical compound with the molecular formula C10H7N3S . It is also known by its IUPAC name [1,3]Thiazolo[4,5-c]quinolin-2-amine .
Molecular Structure Analysis
The molecular structure of Thiazolo[4,5-c]quinolin-2-amine consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The average mass is 201.248 Da and the monoisotopic mass is 201.036072 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Thiazolo[4,5-c]quinolin-2-amine include an average mass of 201.248 Da and a monoisotopic mass of 201.036072 Da . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Cytotoxic Activity and DNA Binding
- Thiazolo[5,4-b]quinoline derivatives demonstrate significant cytotoxic activity, influenced by substituents at the 2-position. These compounds exhibit potential in DNA-intercalation and possess anticancer properties, with particular effectiveness against specific cancer cell lines (Reyes-Rangel et al., 2016).
Synthesis and Reactivity
- The synthesis of various thiazoloquinoline derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, has been achieved. These compounds are notable for their reactivity in electrophilic substitution reactions, leading to diverse derivatives with potential pharmacological applications (Aleksandrov et al., 2020).
Antineoplastic and Immunomodulatory Activities
- Thiazolo[5,4-b]quinoline derivatives, such as D3CLP, have been found to exhibit antineoplastic activity, especially against leukemia cells. These compounds can induce apoptosis in cancer cells through the activation of effector caspases, suggesting their potential as specific anti-tumor agents (González-Sánchez et al., 2011).
- Certain thiazolo[4,5-c]quinolines display agonistic activities towards Toll-like receptor-8, which is significant in developing vaccine adjuvants, particularly for neonatal vaccines. Modifications at different positions of the thiazoloquinoline core influence their immunological activity (Kokatla et al., 2013).
Antimicrobial Properties
- Thiazolo[4,5-c]quinoline derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds exhibit promising antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (El-Gazzar et al., 2008).
properties
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAINQKRZAMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474283 | |
Record name | Thiazolo[4,5-c]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-c]quinolin-2-amine | |
CAS RN |
143667-61-2 | |
Record name | Thiazolo[4,5-c]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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